N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
Description
N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine is a synthetic organic compound that features a thiazole ring substituted with a bromophenyl group and a methoxyethanamine side chain
Properties
IUPAC Name |
N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-17-6-5-15-8-12-9-18-13(16-12)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMOSFHCHFQORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CSC(=N1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyethanamine Side Chain: This step involves the alkylation of the thiazole ring with 2-methoxyethanamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, which may reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Dehalogenated products
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound may be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bromophenyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(4-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
- N-[[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine
- N-[[2-(3-bromophenyl)-1,3-oxazol-4-yl]methyl]-2-methoxyethanamine
Uniqueness
N-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methyl]-2-methoxyethanamine is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the thiazole ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents or ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
